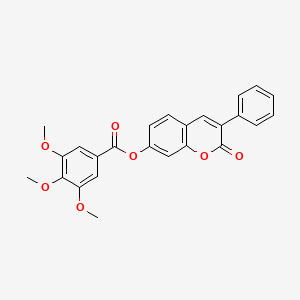

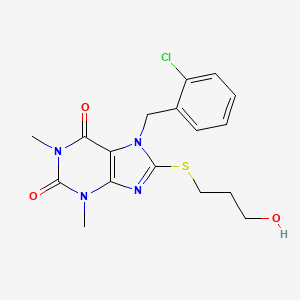

2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate” is a chemical compound that belongs to the family of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various spectroscopic techniques. For instance, ESI-MS, FT-IR, 1H and 13C NMR spectroscopic analysis, and X-ray diffractometry were used to determine the molecular structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the presence of the ferulic portion moved the carbon and proton chemical shifts of all neighboring protons/carbons (2′, 5′ and 6′) to lower field .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, UV–Vis (acetone) λ max (ε, L·mol −1 ·cm −1): 316 (469), 330 (3898) nm. 1H-NMR (400 MHz, DMSO- d6): δ = 6.51 (d, J = 9.6 Hz, 1H, H-3), 7.34 (dd, J = 8.4, 2.0 Hz, 1H, H-6), 7.48 (d, J = 2.0 Hz, 1H, H-8), 7.70 (d, J = 8.4 Hz, 2H, H-3′), 7.83 (d, J = 8.4 Hz, 1H, H-5), 8.11 (d, J = 9.6 Hz, 1H, H-4), 8.15 (d, J = 8.4 Hz, 2H, H-2′) ppm. 13C {1H}-NMR (101 MHz, DMSO- d6): δ = 110.4 (CH, C-8), 115.8 (CH, C-3), 117.0 (Cq, C-4a), 118.8 (CH, C-6), 127.4 (Cq, C-1′), 129.2 (2CH, C-3′), 129.5 (CH, C-5), 131.8 (2CH, C-2′), 139.3 (Cq, C-4′), 143.9 (CH, C-4), 152.9 (Cq, C-7), 154.1 (Cq, C-8a), 159.7 (Cq, C-2), 163.4 (Cq, C=O) ppm .Scientific Research Applications

Biochemistry: Enzyme Inhibition

In biochemistry, coumarin derivatives like 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate are studied for their potential as enzyme inhibitors . They can interact with enzymes such as cholinesterase and monoamine oxidase, which are significant in the treatment of neurodegenerative diseases. By inhibiting these enzymes, the compound may help regulate neurotransmitter levels and offer therapeutic benefits for conditions like Alzheimer’s and Parkinson’s disease.

Pharmacology: Anticancer Activity

Pharmacologically, this compound is of interest due to its anticancer properties . Coumarin derivatives have been shown to inhibit tumor angiogenesis and microtubule polymerization, as well as regulate reactive oxygen species within cells. These mechanisms can potentially be harnessed to develop new anticancer agents, making 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate a valuable molecule for cancer research.

Material Science: Fluorescent Chemosensors

In material science, the compound’s structure allows it to be used in the development of fluorescent chemosensors . These sensors can detect ions or molecules, making them useful in various applications, including environmental monitoring, biological assays, and the detection of toxic substances.

Environmental Science: Green Chemistry

The compound’s synthesis and applications are also relevant in environmental science. Researchers are exploring the use of coumarin derivatives in green chemistry, utilizing environmentally benign catalysts and solvents to create reactions that are more sustainable and less harmful to the environment .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of coumarin are used as standards and reagents in chromatographic analysis . Their distinct absorption and fluorescence properties make them suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques, aiding in the analysis of complex mixtures.

Organic Synthesis: Building Blocks

Finally, in organic synthesis, compounds like 2-oxo-3-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate serve as valuable building blocks . They can be used to construct more complex molecules, including pharmaceuticals and natural product analogs, due to their reactive sites and structural versatility.

Mechanism of Action

Target of Action

Similar compounds, such as coumarin-based derivatives, have been known to exhibit a wide range of biological and pharmacological activities . They have shown anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties on cholinesterase (ChE), and monoamine oxidase (MAO) .

Mode of Action

Coumarin-based compounds have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Biochemical Pathways

Coumarin-based compounds have been associated with a variety of biochemical pathways due to their diverse biological and pharmacological activities .

Result of Action

Coumarin-based compounds have been reported to exhibit a wide range of biological and pharmacological activities .

Safety and Hazards

The safety and hazards of similar compounds have been noted. For instance, the product “4-(4-Methoxyphenyl)-2-oxo-3-phenyl-2H-chromen-7-yl acetate” is sold “AS-IS” and the buyer assumes responsibility to confirm product identity and/or purity . Another compound, “(2-Oxochromen-7-yl)boronic acid”, has Hazard Statements H315, H317, H319, H335 and Precautionary statements P261, P264, P280, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P362 .

Future Directions

The future directions of research on similar compounds could involve the development of new synthesis procedures, particularly under green conditions such as using green solvent, catalyst, and other procedures . Additionally, the exploration of their biological properties and the investigation of their potential applications in various fields could be of interest .

properties

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O7/c1-28-21-12-17(13-22(29-2)23(21)30-3)24(26)31-18-10-9-16-11-19(15-7-5-4-6-8-15)25(27)32-20(16)14-18/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVHYRMKYSQXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

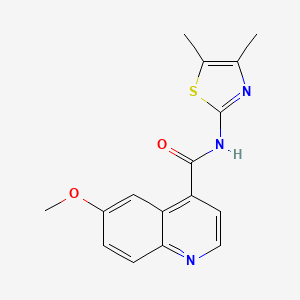

![7-methoxy-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2975042.png)

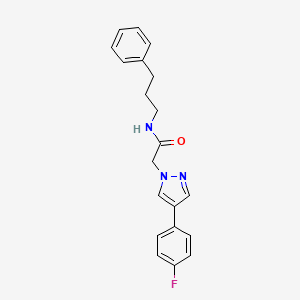

![Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate](/img/structure/B2975043.png)

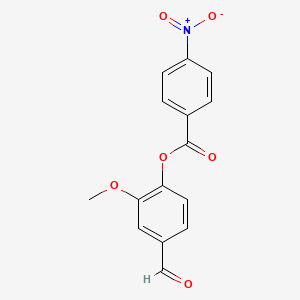

![4-(3-Azabicyclo[3.2.1]octan-3-ylsulfonyl)benzenesulfonyl fluoride](/img/structure/B2975047.png)

![Tert-butyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate](/img/structure/B2975049.png)

![3-(4-Isobutylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2975060.png)

![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)